Taraxacin

Description

Structure

3D Structure

Properties

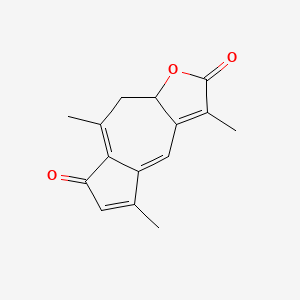

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |

InChI |

InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |

InChI Key |

BAHMQESJBKGPTE-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |

Canonical SMILES |

CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |

Synonyms |

taraxacin |

Origin of Product |

United States |

Foundational & Exploratory

Taraxacin: A Technical Guide on its Historical Context, Discovery, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Taraxacin, a term with a nuanced history in phytochemical research. Initially, "this compound" was used to describe the bitter principle of the common dandelion, Taraxacum officinale. However, the name was later formally assigned to a specific guaianolide isolated from a different species, Taraxacum wallichii. This guide clarifies this historical ambiguity and details the discovery and characterization of the guaianolide this compound. Due to a lack of specific bioactivity data for this isolated compound, this document also summarizes the significant body of research on the anti-inflammatory and cytotoxic properties of extracts from Taraxacum officinale, which contain a variety of sesquiterpene lactones and other bioactive molecules often historically associated with the term "this compound." Detailed experimental protocols for key bioactivity assays and elucidated signaling pathways are also presented to provide a comprehensive resource for researchers in drug discovery and development.

Historical Context and Discovery

The term "this compound" has a history of being used to describe the bitter, water-soluble component of dandelion (Taraxacum officinale) root, which was believed to be responsible for its tonic and diuretic properties.[1] For centuries, traditional medicine systems across Europe, Asia, and North America have utilized dandelion preparations to support liver and digestive health, stimulate appetite, and promote bile flow.[1]

However, the specific chemical entity responsible for these effects remained elusive for a long time. In 2000, a significant breakthrough was made by Ahmad et al., who isolated and characterized a new guaianolide from Taraxacum wallichii, a perennial herb found in temperate and arctic regions.[2][3] They named this newly discovered compound This compound .[2][3] The structure of this specific this compound was established using modern spectroscopic methods, including NMR, Mass Spectrometry, and X-ray crystallography.[2][3]

It is crucial for researchers to distinguish between the historical, general use of "this compound" to describe the bitter principles of T. officinale and the chemically defined guaianolide, this compound, isolated from T. wallichii. This guide will henceforth refer to the specific guaianolide as this compound.

Physicochemical Properties of this compound (from T. wallichii)

The following data pertains to the guaianolide, this compound, isolated by Ahmad et al.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.0946 g/mol (HREIMS) | [2] |

| Appearance | Yellow needles (from Methanol) | [3] |

| Melting Point | 246 °C | [3] |

| Optical Rotation | [α]D²⁵ -212° (c 0.153, CHCl₃) | [3] |

| UV (MeOH) λmax (log ε) | 335 (1.49), 250 (1.33), 223 (0.97) nm | [3] |

| IR (CHCl₃) νmax | 1740, 1690, 1643-1610 cm⁻¹ | [3] |

Quantitative Bioactivity Data of Taraxacum officinale Extracts

While specific bioactivity data for the guaianolide this compound is not currently available in the public domain, numerous studies have investigated the anti-inflammatory and cytotoxic effects of various extracts from Taraxacum officinale, which are rich in sesquiterpene lactones and other bioactive compounds. The following tables summarize some of these findings.

Table 1: Anti-inflammatory Activity of Taraxacum officinale Leaf Extracts

| Extract/Fraction | Assay | Target | IC₅₀ (µg/mL) | Cell Line | Reference |

| Chloroform Fraction | Nitric Oxide (NO) Production | iNOS | 66.51 | RAW 264.7 | [4][5] |

| Chloroform Fraction | Prostaglandin E₂ (PGE₂) Production | COX-2 | 90.96 | RAW 264.7 | [4][5] |

| Chloroform Fraction | TNF-α Production | - | 114.76 | RAW 264.7 | [4][5] |

| Chloroform Fraction | IL-1β Production | - | 171.06 | RAW 264.7 | [4][5] |

Table 2: Cytotoxic Activity of Taraxacum officinale Extracts against Cancer Cell Lines

| Extract | Cell Line | Assay | Incubation Time | IC₅₀ | Reference |

| Ethanolic Extract | HeLa (Cervical Carcinoma) | MTT | 24h | < 10 µg/mL | [6] |

| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 24h | 330.21 µg/mL | [7] |

| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 48h | 262.38 µg/mL | [7] |

| Hydroalcoholic Extract | 4T1 (Breast Cancer) | MTT | 72h | 145.90 µg/mL | [7] |

| Ethanolic Extract | MCF7 (Breast Cancer) | MTT | 72h | 0.75 ± 0.31 mg/mL | [8] |

| Methanolic Extract | MCF7 (Breast Cancer) | MTT | 72h | 6.25 ± 0.76 mg/mL | [8] |

| Aqueous Extract | MCF7 (Breast Cancer) | MTT | 72h | 6.59 ± 0.94 mg/mL | [8] |

| Methanol Extract | MDA-MB-231 (Breast Cancer) | Trypan Blue | - | 2.860 ± 0.001 mg/mL | [9] |

| Methanol Extract | Breast Cancer Stem Cells (2D) | - | 48h | 14.88 ± 0.03 µg/mL | [10] |

| Methanol Extract | Breast Cancer Stem Cells (3D) | - | 72h | 142.2 ± 17.45 µg/mL | [10] |

Experimental Protocols

The following are representative protocols for assays used to determine the bioactivity of Taraxacum officinale extracts.

Protocol: Isolation of this compound (Guaianolide)

This protocol is adapted from the methodology described by Ahmad et al. (2000).[2][3]

-

Plant Material Collection and Extraction:

-

Collect the whole plant material of Taraxacum wallichii.

-

Air-dry the plant material and grind it into a coarse powder.

-

Extract the powdered material with methanol (MeOH) at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in water and partition it successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Separation:

-

Subject the ethyl acetate-soluble part to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Further purify the combined fractions using preparative TLC or repeated column chromatography until a pure compound is obtained.

-

Recrystallize the purified compound from methanol to obtain pure this compound.

-

-

Structure Elucidation:

-

Analyze the purified compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (EIMS, HREIMS), and X-ray crystallography to determine its structure.

-

Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized method based on studies investigating the cytotoxic effects of Taraxacum officinale extracts.[7][11]

-

Cell Culture:

-

Culture cancer cells (e.g., 4T1, HeLa) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare various concentrations of the Taraxacum officinale extract in the culture medium.

-

Replace the existing medium in the wells with the medium containing the different extract concentrations.

-

Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C to allow the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the control.

-

Determine the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth) using a dose-response curve.

-

Protocol: Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the methodology used to assess the anti-inflammatory effects of Taraxacum officinale extracts on macrophages.[4]

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

-

Cell Seeding and Treatment:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the Taraxacum officinale extract for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

-

-

Data Analysis:

-

Calculate the inhibition of NO production by the extract compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for NO inhibition.

-

Signaling Pathways and Mechanisms of Action

Research on Taraxacum officinale extracts and its bioactive compounds has identified several key signaling pathways involved in its anti-inflammatory and anti-cancer effects. It is important to reiterate that these pathways have not been directly linked to the guaianolide this compound but to the broader chemical profile of dandelion extracts.

Anti-inflammatory Signaling Pathway

Taraxacum officinale extracts have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, a new guaianolide from Taraxacum wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 7. Hydroalcoholic extract of Taraxacum officinale induces apoptosis and autophagy in 4T1 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Taraxacum officinale dandelion extract efficiently inhibited the breast cancer stem cell proliferation | Biomedical Research and Therapy [bmrat.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Bioactive Compounds of Taraxacum officinale for Researchers and Drug Development Professionals

An in-depth exploration of the chemical diversity, quantitative analysis, and pharmacological mechanisms of dandelion-derived compounds.

Introduction

Taraxacum officinale, commonly known as the dandelion, has a long history of use in traditional medicine across various cultures for its purported therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Modern phytochemical investigations have revealed that this ubiquitous plant is a rich reservoir of bioactive compounds, primarily belonging to the classes of phenolics, flavonoids, terpenoids, and sesquiterpene lactones.[1][4] This technical guide provides a comprehensive overview of the key bioactive constituents of Taraxacum officinale, their quantitative distribution within the plant, detailed experimental protocols for their analysis, and an examination of their mechanisms of action through various signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Key Bioactive Compounds and Their Quantitative Distribution

The concentration and composition of bioactive compounds in Taraxacum officinale can vary significantly depending on the plant part (root, leaf, flower), geographical location, and extraction method.[1][5] The following tables summarize the quantitative data for major bioactive compounds identified in various studies.

Table 1: Phenolic Acid Content in Taraxacum officinale

| Compound | Plant Part | Extraction Solvent | Concentration | Reference |

| Chicoric Acid | Leaves | 50% Ethanol | 3148 mg/100g DW | [6] |

| Leaves | Not Specified | 82.82 mg/g | [7] | |

| Flowers | Not Specified | 19.24 mg/g | [7] | |

| Chlorogenic Acid | Leaves | 50% Ethanol | Present | [6] |

| Leaves | Not Specified | Present | [7] | |

| Caffeic Acid | Leaves | 50% Ethanol | Present | [6] |

| Leaves | Not Specified | Present | [7] | |

| p-Coumaric Acid | Leaves | 50% Ethanol | Present | [6] |

| Ferulic Acid | Leaves | 50% Ethanol | Present | [6] |

| Sinapic Acid | Leaves | 50% Ethanol | 24-141 mg/100g DW | [6] |

| Total Phenolics | Aerial Parts | Hydro-alcoholic | 691.6 mg/g GAE | [8] |

| Aerial Parts | Aqueous | 41.47 mg/g GAE | [8] | |

| Leaves | 50% Ethanol | 33.90 ± 0.57 mg GAE/g DW | [6][9] |

DW: Dry Weight; GAE: Gallic Acid Equivalents

Table 2: Flavonoid Content in Taraxacum officinale

| Compound | Plant Part | Extraction Solvent | Concentration | Reference |

| Luteolin | Flowers | Not Specified | 5.817 ± 0.030 mg/g | [10] |

| Luteolin-7-O-glucoside | Leaves | Not Specified | Present | [7] |

| Quercetin | Flowers | Not Specified | Present | [11] |

Table 3: Terpenoid and Sesquiterpene Lactone Content in Taraxacum officinale

| Compound | Plant Part | Analytical Method | Concentration | Reference |

| Taraxasterol | Roots | HPLC | 2.96 µg/ml (in natural root extract) | [12][13] |

| Taraxerol | Hairy Roots | HPLC | Increased content compared to normal roots | [14] |

| Taraxinic acid β-D-glucopyranosyl ester | Latex | HPLC-MS | Up to 7% of latex fresh weight | [15] |

| α-amyrin, β-amyrin, lupeol | Roots | Not Specified | Present | [16] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of compounds from Taraxacum officinale.

Extraction of Bioactive Compounds

A general workflow for the extraction and fractionation of bioactive compounds is presented below.

Caption: General workflow for extraction and isolation of bioactive compounds.

Detailed Protocol for Solvent Extraction:

-

Preparation of Plant Material: Air-dry the desired plant part (roots, leaves, or flowers) at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder using a mechanical grinder.[17][18]

-

Maceration: Submerge the powdered plant material in a suitable solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.[18]

-

Extraction: Keep the mixture at room temperature for 72 hours with occasional shaking. Alternatively, for enhanced extraction efficiency, use ultrasound-assisted extraction at a controlled temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Fractionation (Optional): Dissolve the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[16]

Quantification of Bioactive Compounds by HPLC

Protocol for Quantification of Chicoric Acid:

-

Standard Preparation: Prepare a stock solution of chicoric acid standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Dissolve a known weight of the dried extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be: 0-5 min, 5% B; 5-15 min, 5-15% B; 15-20 min, 15-5% B; 20-25 min, 5% B.[19]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of chicoric acid in the sample by interpolating its peak area on the calibration curve. The content is typically expressed as mg of chicoric acid per gram of dry extract.[20]

In Vitro Bioactivity Assays

a) Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add 100 µL of the plant extract at various concentrations to 1.9 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control is prepared using 100 µL of methanol instead of the extract.

-

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The results can be expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

-

b) Cytotoxicity: MTT Assay

-

Cell Culture: Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated cells).

c) Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

-

Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the plant extract for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[15]

Signaling Pathways Modulated by Taraxacum officinale Bioactive Compounds

The therapeutic effects of Taraxacum officinale are attributed to the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Anti-inflammatory Pathways

Bioactive compounds from T. officinale, such as taraxasterol, inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][7] The underlying mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][22]

Caption: Inhibition of NF-κB and MAPK pathways by T. officinale bioactives.

Protocol for Western Blot Analysis of MAPK Phosphorylation:

-

Cell Lysis: After treatment with the plant extract and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK) and total MAPK proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The levels of phosphorylated proteins are normalized to the total protein levels.[23]

Anticancer Pathways

Taraxacum officinale extracts have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These effects are mediated through the modulation of signaling pathways such as the PI3K/Akt pathway.[3][9]

Caption: Modulation of the PI3K/Akt signaling pathway by T. officinale extracts.

Conclusion

Taraxacum officinale is a valuable source of a diverse array of bioactive compounds with significant therapeutic potential. This guide has provided a detailed overview of the major chemical constituents, their quantitative distribution, and established experimental protocols for their investigation. The elucidation of the molecular mechanisms underlying the pharmacological effects of dandelion-derived compounds, particularly their interaction with key signaling pathways, opens promising avenues for the development of novel, nature-inspired therapeutics. Further research, including preclinical and clinical studies, is warranted to fully translate the potential of this remarkable medicinal plant into effective treatments for a range of human diseases.

References

- 1. Anti-inflammatory effect of Taraxacum officinale leaves on lipopolysaccharide-induced inflammatory responses in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Effect of Taraxacum officinale extract on PI3K/Akt pathway in DMBA-induced breast cancer in albino rats | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of taraxasterol on iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages. | Sigma-Aldrich [merckmillipore.com]

- 6. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ndsaco.com [ndsaco.com]

- 8. mdpi.com [mdpi.com]

- 9. Effect of Taraxacum officinale extract on PI3K/Akt pathway in DMBA-induced breast cancer in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]

- 14. ijpsr.com [ijpsr.com]

- 15. Taraxacum officinale Weber extracts inhibit LPS-induced oxidative stress and nitric oxide production via the NF-κB modulation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PRODUCTION AND CHARACTERISATION OF TARAXACUM OFFICINALE EXTRACTS PREPARED BY SUPERCRITICAL FLUID AND SOLVENT EXTRACTIONS | International Society for Horticultural Science [ishs.org]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Extraction and Distillation Methods of Dandelion Root Extract. [plantextractwholesale.com]

- 19. keypublishing.org [keypublishing.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. advances.umw.edu.pl [advances.umw.edu.pl]

- 23. benchchem.com [benchchem.com]

A Technical Guide to Sesquiterpene Lactones in Dandelion Root Extract for Researchers and Drug Development Professionals

Abstract

Dandelion (Taraxacum officinale) root is a rich source of bioactive compounds, among which sesquiterpene lactones are of significant interest to the scientific and pharmaceutical communities. These compounds, primarily germacranolides and eudesmanolides, exhibit a range of biological activities, including potent anti-inflammatory and cytotoxic effects. This technical guide provides an in-depth overview of the sesquiterpene lactones found in dandelion root extract, complete with quantitative data, detailed experimental protocols for their extraction and analysis, and an exploration of their mechanisms of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of these natural compounds.

Introduction

The common dandelion (Taraxacum officinale), a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical research has identified sesquiterpene lactones as key bioactive constituents responsible for many of its therapeutic properties.[2][3] These C15 terpenoids are characterized by a lactone ring and are known for their bitter taste.[1] In dandelion root, the most prominent sesquiterpene lactones include taraxinic acid and its derivatives, as well as various germacranolides and eudesmanolides.[4][5]

These compounds have garnered significant attention for their pharmacological activities, particularly their anti-inflammatory and anti-cancer properties.[6][7] Their mechanisms of action often involve the modulation of critical cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[6][8] This guide aims to provide a detailed technical overview of these compounds, summarizing the current scientific knowledge to facilitate further research and development.

Quantitative Analysis of Sesquiterpene Lactones in Dandelion Root

The concentration of sesquiterpene lactones in dandelion root can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction method employed. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly used technique for the quantification of these compounds.[9][10]

Below is a summary of quantitative data for select sesquiterpene lactones identified in dandelion root extract from a study by Esatbeyoglu et al. (2016).

| Sesquiterpene Lactone | Compound Class | Concentration in Root Extract (W33-47) | Analytical Method | Reference |

| Taraxinic acid β-D-glucopyranosyl ester | Germacranolide | Not explicitly quantified in root extract in this study, but identified as a major STL in dandelion. | HPLC-MS | [11] |

| 11β,13-Dihydrolactucin | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |

| Ixerin D | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |

| Ainslioside | Guaianolide | Identified, but not quantified in this study. | HPLC-MS | [11] |

| Taraxacolide-O-β-glucopyranoside | Eudesmanolide | Identified, but not quantified in this study. | HPLC-MS | [11] |

Note: The study by Esatbeyoglu et al. (2016) focused on the composition of leaf and root extracts. While it identified several sesquiterpene lactones in the root extract, it did not provide specific quantitative values for all of them in the root. Further research is needed for a more comprehensive quantitative profile.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and biological evaluation of sesquiterpene lactones from dandelion root.

Extraction of Sesquiterpene Lactones from Dandelion Root

This protocol is a general guideline for the extraction of sesquiterpene lactones for analytical and biological studies.

Materials:

-

Dried dandelion root powder

-

Ethanol (70-80%) or a 2:5 mixture of ethanol and ether

-

Rotary evaporator

-

Freeze-dryer

-

Whatman No. 1 filter paper

Procedure:

-

Maceration/Ultrasonic Extraction:

-

Weigh a desired amount of dried dandelion root powder.

-

Add the solvent (e.g., 70% ethanol) at a specific material-to-liquid ratio (e.g., 1:35 g/mL).

-

For ultrasonic-assisted extraction, sonicate the mixture for a specified time (e.g., 15 minutes).

-

For maceration, let the mixture stand for 24-48 hours at room temperature with occasional shaking.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

-

Solvent Evaporation:

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to remove the solvent.

-

-

Lyophilization:

-

Freeze-dry the concentrated extract to obtain a powdered form. The yield can be calculated as a percentage of the initial dry weight.[12]

-

-

Storage:

-

Store the dried extract at -20°C in a desiccator to prevent degradation.

-

HPLC-MS Analysis of Sesquiterpene Lactones

This protocol outlines a general method for the separation and identification of sesquiterpene lactones.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (0.1% in water, v/v)

-

Methanol (HPLC grade)

-

Reference standards for known sesquiterpene lactones.

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the dried dandelion root extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient could be: 5% B to 50% B over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 5-10 µL.

-

-

Detection:

-

PDA Detector: Scan a wavelength range of 200-400 nm to detect the characteristic absorbance of sesquiterpene lactones.

-

MS Detector (ESI positive or negative mode): Scan a mass range of m/z 100-1000. Use tandem MS (MS/MS) for structural elucidation by fragmentation analysis.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the reference standards.

-

Quantify the sesquiterpene lactones in the extract by comparing their peak areas to the calibration curve.

-

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of dandelion root extract on cancer cell lines.[13][14][15]

Materials:

-

Cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dandelion root extract stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the dandelion root extract in complete medium. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the extract that inhibits 50% of cell growth).

-

Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[1][16][17][18]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Dandelion root extract stock solution

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the dandelion root extract for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and extract-only groups.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition by the dandelion root extract compared to the LPS-only group.

-

Signaling Pathways Modulated by Dandelion Sesquiterpene Lactones

Sesquiterpene lactones from dandelion root exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4][6] Sesquiterpene lactones can inhibit this pathway by directly targeting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[6][12][19]

Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds, including some sesquiterpene lactones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][8][20] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and detoxifying enzymes.[2][8][21]

Caption: Activation of the Nrf2 pathway by sesquiterpene lactones.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for investigating the properties of sesquiterpene lactones in dandelion root extract.

Caption: Workflow for Extraction and Analysis.

Caption: Workflow for Biological Activity Assessment.

Conclusion

Sesquiterpene lactones from dandelion root extract represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide has provided a comprehensive overview of these molecules, including their quantification, detailed experimental protocols for their study, and their mechanisms of action through the modulation of the NF-κB and Nrf2 signaling pathways. It is our hope that this resource will serve as a valuable tool for researchers and professionals in the field, stimulating further investigation into the development of novel therapeutics derived from this traditionally important medicinal plant. Further research is warranted to fully elucidate the quantitative profile of all sesquiterpene lactones in dandelion root and to explore their synergistic effects and clinical applications.

References

- 1. Anti-Inflammatory Effects and Mechanisms of Dandelion in RAW264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preconditioning by sesquiterpene lactone enhances H2O2-induced Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sesquiterpene lactone parthenolide, an inhibitor of IkappaB kinase complex and nuclear factor-kappaB, exerts beneficial effects in myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. researchgate.net [researchgate.net]

- 17. Dandelion (Taraxacum officinale) flower extract suppresses both reactive oxygen species and nitric oxide and prevents lipid oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. youtube.com [youtube.com]

Taraxinic Acid and Its Derivatives in Dandelions: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on Taraxinic acid and its derivatives found in dandelions (Taraxacum spp.). It is intended for researchers, scientists, and drug development professionals interested in the chemistry, pharmacology, and therapeutic potential of these natural compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways affected by Taraxinic acid.

Introduction

Dandelions have a long history of use in traditional medicine for a variety of ailments. Modern phytochemical research has identified a wealth of bioactive compounds within this plant genus, with sesquiterpene lactones, particularly Taraxinic acid and its derivatives, emerging as significant contributors to its pharmacological effects. These compounds have garnered interest for their potent anti-inflammatory and anti-cancer properties. This guide aims to consolidate the current scientific knowledge on these molecules to facilitate further research and development.

Chemical Profile of Taraxinic Acid and Its Derivatives

Taraxinic acid is a sesquiterpene lactone belonging to the germacranolide class. Its chemical structure is characterized by a 10-membered carbocyclic ring fused to a γ-lactone. In the dandelion plant, it is often found in a glycosylated form, with Taraxinic acid β-D-glucopyranosyl ester being a prominent derivative. The presence of the α-methylene-γ-lactone group is a common feature of cytotoxic sesquiterpene lactones.

Quantitative Data

The concentration of Taraxinic acid and its derivatives can vary depending on the plant part, species, and growth conditions. The following tables summarize available quantitative data.

Table 1: Concentration of Taraxinic Acid β-D-glucopyranosyl Ester in Dandelion Latex

| Plant Part | Species | Concentration (% of Fresh Weight) | Reference |

| Latex (Root) | Taraxacum officinale | Up to 7% | [1] |

Note: The concentration of Taraxinic acid β-D-glucopyranosyl ester has been observed to be highest in the main root and increases with plant age[1].

Table 2: In Vitro Cytotoxicity of Taraxinic Acid and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Taraxinic acid | HL-60 | Human Promyelocytic Leukemia | 34.5–135.9 µM | [2] |

| Taraxinic acid | A375 | Human Melanoma | 83.2 µM | [3] |

| Taraxinic acid | HTB140 | Human Melanoma | 83.2 µM | [3] |

| Taraxinic acid | WM793 | Human Melanoma | 60.4 µM | [3] |

Experimental Protocols

Extraction of Taraxinic Acid and its Derivatives

Several methods have been employed for the extraction of sesquiterpene lactones from dandelion. The choice of method depends on the desired scale and purity of the extract.

4.1.1. Supercritical Fluid Extraction (SFE)

This method utilizes supercritical carbon dioxide (SC-CO2) as a solvent and is recognized for its efficiency and the production of clean extracts.

-

Plant Material: Dried and milled dandelion roots (average particle size ~0.4 mm).

-

Apparatus: Supercritical fluid extractor.

-

Parameters:

-

Pressure: 450 bar

-

Temperature: 60°C

-

CO2 Flow Rate: 11 kg/h (laboratory scale) to 240 kg/h (semi-industrial scale)

-

-

Procedure:

-

Load the extraction vessel with the milled dandelion root powder.

-

Pressurize the system with CO2 to the desired pressure.

-

Heat the system to the set temperature.

-

Initiate the flow of supercritical CO2 through the extraction vessel.

-

Collect the extract from the separator. The extraction process can be monitored by collecting fractions over time.

-

4.1.2. Solvent Extraction

Traditional solvent extraction methods are also effective, though they may require further purification steps.

-

Plant Material: Dried and powdered dandelion plant parts (roots, leaves).

-

Solvents: Ethanol, methanol, or dichloromethane.

-

Methods:

-

Soxhlet Extraction: Continuous extraction with a suitable solvent. The duration and temperature depend on the solvent used.

-

Maceration: Soaking the plant material in a solvent at room temperature for an extended period (several hours to days), followed by filtration.

-

Isolation and Purification

Column chromatography is a standard method for the purification of Taraxinic acid from crude extracts.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate gradient.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the silica gel column.

-

The mobile phase is passed through the column, and fractions are collected.

-

Fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

Fractions containing pure Taraxinic acid are combined and the solvent is evaporated.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for the quantification of Taraxinic acid and its derivatives.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of around 210 nm.

-

Quantification: Based on a calibration curve generated from a pure standard of Taraxinic acid.

Note: A detailed, validated HPLC method for Taraxinic acid would need to be developed and optimized for specific laboratory conditions and instrumentation.

Signaling Pathways and Molecular Targets

Taraxinic acid exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. While the precise mechanism is still under investigation, evidence suggests that Taraxinic acid may inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators. The proposed mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

Anti-cancer Effects: Modulation of the MAPK Pathway and Induction of Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. Molecular docking studies have indicated that Taraxinic acid can directly interact with MAPK3 (also known as ERK1), a key component of this pathway. This interaction may disrupt the signaling cascade, leading to the inhibition of cell proliferation.

Furthermore, Taraxinic acid has been shown to induce apoptosis in cancer cells. This process is mediated through the activation of caspases, a family of proteases that execute programmed cell death. The induction of apoptosis by Taraxinic acid is likely a consequence of its effects on signaling pathways that control cell survival and death.

Experimental Workflow

The following diagram outlines a general workflow for the extraction, isolation, and characterization of Taraxinic acid from dandelion.

Conclusion and Future Directions

Taraxinic acid and its derivatives from dandelions represent a promising class of natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. The data and protocols summarized in this guide provide a foundation for further research. Future studies should focus on:

-

Comprehensive Quantitative Analysis: A systematic study of the distribution of Taraxinic acid and its derivatives across different dandelion species, plant parts, and geographical locations.

-

Optimization of Extraction and Purification: Development of scalable and cost-effective methods for obtaining high-purity compounds.

-

Mechanism of Action: Further elucidation of the precise molecular targets and signaling pathways, including more detailed studies on the interaction with the NF-κB and MAPK pathways.

-

In Vivo Studies and Clinical Trials: Evaluation of the efficacy and safety of Taraxinic acid and its derivatives in animal models and, eventually, in human clinical trials.

The continued investigation of these fascinating compounds holds the promise of developing novel, plant-derived therapeutics for a range of human diseases.

References

- 1. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early Research of the Bitter Principle of Dandelion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on the bitter principles of dandelion (Taraxacum officinale), with a focus on the pioneering work of the late 19th and early 20th centuries. It details the initial isolation and characterization of the primary bitter compounds, known historically as "taraxacin," and other key constituents identified through early phytochemical analysis. This document serves as a resource for understanding the historical context of dandelion research, providing detailed experimental protocols from seminal studies, quantitative data on isolated compounds, and a review of the early understanding of their biological effects.

Introduction: The Quest for the Bitter Principle

The use of dandelion in traditional medicine for its digestive and diuretic properties has been documented for centuries. Early practitioners recognized its distinct bitter taste, which was empirically linked to its therapeutic effects. The late 19th and early 20th centuries marked a turning point in the scientific investigation of medicinal plants, as chemists began to apply systematic methods to isolate and identify the active constituents responsible for their pharmacological activities.

Early research on dandelion focused on a bitter, crystalline substance referred to as "this compound." While this name is not used in modern phytochemical literature, it represents the initial efforts to pinpoint the source of dandelion's bitterness. Subsequent research has revealed that the bitterness is primarily due to a complex mixture of sesquiterpene lactones. This guide delves into the historical methods used to extract and characterize these compounds, providing a foundational understanding for modern drug discovery and development efforts.

Key Bitter Principles and Other Identified Constituents

Early 20th-century research, notably the comprehensive analysis of dandelion root by Power and Browning in 1912, led to the isolation and characterization of several key compounds. While the amorphous, bitter substance "this compound" proved difficult to purify and characterize definitively at the time, their work provided the first detailed phytochemical profile of the plant.

The primary bitter principles identified in early and subsequent research belong to the class of sesquiterpene lactones. Other compounds isolated from dandelion root in the early 20th century include:

-

Taraxasterol: A phytosterol that was one of the first crystalline substances to be isolated in a pure state from dandelion.

-

p-Hydroxyphenylacetic acid: A phenolic compound.

-

3,4-Dihydroxycinnamic acid (Caffeic acid): A phenolic acid.

-

A range of fatty acids and their esters.

The table below summarizes the quantitative data available from this early research.

| Compound/Fraction | Yield (% of air-dried root) | Melting Point (°C) | Physical Appearance |

| Petroleum Ether Extract (Crude) | ~1.1 | - | A dark-colored, soft, fatty solid |

| "this compound" (Amorphous) | Not specified | Not determined | A brown, amorphous, and exceedingly bitter solid |

| Taraxasterol | ~0.1 | 221-222 | Colorless, glistening leaflets |

| p-Hydroxyphenylacetic acid | Not specified | 148 | Colorless needles |

| 3,4-Dihydroxycinnamic acid | Not specified | 205 | Yellowish, crystalline powder |

Experimental Protocols from Early 20th Century Research

The following protocols are based on the methodologies described by Power and Browning in their 1912 publication, "The Chemical Examination of Taraxacum Root," which represents a landmark study in the early phytochemical analysis of dandelion.

General Extraction Procedure

This workflow illustrates the initial separation of constituents from the dandelion root.

Caption: General workflow for the initial extraction of dandelion root.

Isolation of the Bitter Principle ("this compound") and Other Constituents

The following protocol details the separation of the aqueous solution obtained from steam distillation.

-

Lead Subacetate Treatment: The concentrated aqueous solution was treated with a solution of lead subacetate. This precipitated a voluminous, bright yellow solid.

-

Filtration: The precipitate was collected by filtration.

-

Removal of Lead: The filtrate was treated with hydrogen sulfide to remove excess lead.

-

Concentration: The lead-free filtrate was concentrated under reduced pressure to a syrup.

-

Extraction of the Bitter Principle: The syrup was extracted with a large volume of alcohol. The alcoholic solution was then treated with purified animal charcoal and filtered.

-

Evaporation: The filtrate was evaporated to dryness, yielding a brown, amorphous, and intensely bitter solid, which was designated as "this compound."

Isolation of Taraxasterol

The resinous material separated after steam distillation was the starting point for isolating taraxasterol.

-

Saponification: The resin was dissolved in alcohol and saponified by boiling with potassium hydroxide.

-

Extraction of Unsaponifiable Matter: The alcoholic solution was diluted with water and extracted with ether to separate the unsaponifiable material.

-

Crystallization: The ethereal solution was evaporated, and the residue was dissolved in hot alcohol. Upon cooling, a crystalline substance separated.

-

Recrystallization: This substance was repeatedly recrystallized from alcohol to yield pure taraxasterol in the form of colorless, glistening leaflets.

Determination of Physical Constants

-

Melting Point: Melting points were determined using the capillary tube method. A small amount of the finely powdered, dry substance was introduced into a thin-walled capillary tube sealed at one end. The capillary tube was attached to a thermometer, and the apparatus was heated in a suitable bath (e.g., sulfuric acid or paraffin). The temperature range over which the substance melted was observed and recorded.

Early Insights into Bioactivity and Signaling

The concept of specific signaling pathways was not developed in the early 20th century. However, the research of this era laid the groundwork for understanding the physiological effects of dandelion's bitter principles. The primary focus was on the organoleptic properties (bitterness) and their presumed action as a "bitter tonic."

The prevailing theory was that the bitter taste itself stimulated the gustatory nerves, leading to a reflex action that increased the secretion of saliva and gastric juices. This was believed to improve appetite and digestion.

Caption: Hypothesized mechanism of action of dandelion's bitter principle in the early 20th century.

Conclusion

The early 20th-century research into the bitter principles of dandelion represents a foundational chapter in the field of pharmacognosy. While the analytical techniques of the time were limited, the meticulous work of researchers like Power and Browning provided the first detailed chemical characterization of Taraxacum officinale. Their isolation of taraxasterol and the initial characterization of the bitter fraction they termed "this compound" paved the way for modern investigations into the sesquiterpene lactones that are now known to be the primary source of dandelion's bitterness and a significant contributor to its therapeutic effects. This historical perspective is invaluable for contemporary researchers seeking to understand the rich ethnobotanical history and the evolution of the scientific understanding of this important medicinal plant.

Unveiling Taraxacin: A Technical Guide to Its Primary Sesquiterpene Lactone Constituents

For Researchers, Scientists, and Drug Development Professionals

The term "Taraxacin" has historically been used to describe the characteristic bitter principles found in dandelion (Taraxacum species). Modern analytical techniques have revealed that this bitterness arises not from a single compound, but from a complex mixture of sesquiterpene lactones. This technical guide provides an in-depth exploration of the primary chemical constituents of "this compound," focusing on the quantitative analysis of these compounds and the experimental protocols for their isolation and identification.

Core Chemical Constituents of "this compound"

The primary bioactive compounds responsible for the bitter taste and therapeutic effects attributed to "this compound" are sesquiterpene lactones, predominantly of the germacranolide and eudesmanolide types.[1][2] Key identified molecules include taraxinic acid and its derivatives, which are considered among the main active principles of Taraxacum officinale.[3]

Quantitative Analysis of Major Sesquiterpene Lactones

The concentration of these sesquiterpene lactones can vary depending on the plant part, genotype, and growth stage. One of the most significant constituents is taraxinic acid β-D-glucopyranosyl ester (TA-G).

| Constituent Class | Compound Name | Plant Part | Concentration | Reference |

| Germacranolide | Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Root Latex | Up to 7% of fresh weight | [4] |

| Eudesmanolide | Taraxacolide-1-O-β-glucopyranoside | Root | Present | [4][5] |

| Eudesmanolide | 4α(15),11β(13)-Tetrahydroridentin B | Root | Present | [4] |

| Germacranolide | 11,13-Dihydrotaraxinic acid 1'-O-β-D-glucopyranoside | Leaf and Root | Present | [6] |

| Germacranolide | Ainslioside | Root | Present | [5] |

| Guaianolide | Ixerin D | Root | Present | [5] |

Experimental Protocols

The isolation and identification of the sesquiterpene lactone constituents of "this compound" involve a multi-step process encompassing extraction, purification, and structural elucidation.

Extraction of Sesquiterpene Lactones

A common method for extracting these compounds from dandelion plant material is microwave-assisted solvent extraction.[7]

Materials:

-

Dried and powdered dandelion plant material (roots or leaves)

-

70-80% Ethanol solution

-

Acetone

-

Microwave extraction apparatus

-

Rotary evaporator

Procedure:

-

The dried plant material is finely ground to a coarse powder (30-40 mesh).[7]

-

The powder is mixed with a 70-80% ethanol solution.[7]

-

The mixture is subjected to microwave extraction at a power of 500-600W for 50-60 seconds.[7]

-

The resulting extract is filtered to obtain the crude ethanolic solution.

-

The ethanol is removed under reduced pressure using a rotary evaporator to yield a concentrated medicinal extract.[7]

-

The concentrated extract is then further extracted with acetone multiple times (3-4 times) to partition the sesquiterpene lactones and other medium-polarity compounds.[7]

-

The acetone is evaporated to yield the crude acetone extract ready for purification.[7]

Purification by Column Chromatography

Silica gel column chromatography is a standard and effective method for the separation of individual sesquiterpene lactones from the crude extract.[1][8]

Materials:

-

Crude acetone extract

-

Silica gel (230-400 mesh)

-

Glass chromatography column

-

Elution solvents (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Fraction collector and collection tubes

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into the chromatography column.[8]

-

The crude acetone extract is dissolved in a minimal amount of the initial elution solvent and loaded onto the top of the silica gel bed.

-

The column is eluted with a solvent gradient of increasing polarity. A typical gradient might start with pure hexane, gradually increasing the proportion of ethyl acetate, and finally methanol to elute the more polar compounds.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the separated compounds.

-

Fractions containing the same compound are pooled and the solvent is evaporated to yield the purified sesquiterpene lactone.

Identification and Structural Elucidation

The identification and structural confirmation of the isolated compounds are primarily achieved through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

HPLC-MS Analysis:

-

Column: A C18 reversed-phase column is commonly used for the separation of sesquiterpene lactones.[10]

-

Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of formic or acetic acid) and acetonitrile or methanol is typically employed.[6][10]

-

Detection: A Diode Array Detector (DAD) can be used for UV detection (around 210 nm for sesquiterpene lactones), and a Mass Spectrometer (MS) provides mass-to-charge ratio data for compound identification.[10]

NMR Spectroscopy:

-

1D NMR: 1H NMR and 13C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule and confirm the final structure.

Visualizations

Logical Relationship of "this compound" Constituents

Caption: Hierarchical classification of the primary constituents of "this compound".

Experimental Workflow for Analysis of "this compound" Constituents

Caption: A generalized experimental workflow for the extraction and analysis of sesquiterpene lactones.

References

- 1. Preparation process of dandelion leaf extract. [greenskybio.com]

- 2. wjarr.com [wjarr.com]

- 3. Sesquiterpene Lactone Composition and Cellular Nrf2 Induction of Taraxacum officinale Leaves and Roots and Taraxinic Acid β-d-Glucopyranosyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN107998166A - The preparation method of dandelion extract - Google Patents [patents.google.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. scilit.com [scilit.com]

- 10. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Bitter Elixir: A Technical Guide to the Natural Sources and Abundance of Taraxacin and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically, the term "taraxacin" has been used to describe the characteristic bitter principle of the common dandelion (Taraxacum officinale). While this term is still encountered, modern phytochemical analysis has revealed a more complex reality. The bitterness of dandelion is not attributable to a single compound but to a class of sesquiterpene lactones, primarily of the guaianolide type. This guide provides a comprehensive overview of the natural sources, abundance, and key experimental methodologies related to these compounds, with a focus on taraxinic acid and its derivatives, which are now understood to be the major contributors to dandelion's bioactivity. This information is critical for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of these fascinating molecules.

Natural Sources and Abundance

The primary natural source of this compound and related sesquiterpene lactones is the common dandelion (Taraxacum officinale), a member of the Asteraceae family. These compounds are distributed throughout the plant, with varying concentrations in different organs. The latex of the dandelion is particularly rich in these bitter substances. While the historical term "this compound" is imprecise, quantitative studies have focused on specific, well-characterized sesquiterpene lactones such as taraxinic acid and its glycosides.

Quantitative Data on Sesquiterpene Lactones in Taraxacum officinale

The following table summarizes the available quantitative data for key sesquiterpene lactones found in dandelion. It is important to note that concentrations can vary significantly based on genetic and environmental factors, as well as the developmental stage of the plant.

| Compound | Plant Part | Concentration Range | Method of Analysis | Reference(s) |

| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Latex | Up to 7% fresh weight | HPLC-MS, NMR | [1] |

| Taraxinic acid β-D-glucopyranosyl ester (TA-G) | Main Root | Highest concentration in the plant | HPLC-MS, NMR | [1] |

| Taraxinic acid derivatives | Leaves | Present | HPLC/MS | [2] |

| Taraxinic acid derivatives | Roots | Present | HPLC/MS | [2] |

Experimental Protocols

Extraction of Sesquiterpene Lactones from Dandelion

Several methods have been employed for the extraction of sesquiterpene lactones from dandelion. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique.

Protocol: Ultrasonic-Assisted Extraction (UAE) of Sesquiterpene Lactones from Dandelion Leaves [3]

-

Sample Preparation:

-

Weigh 25 g of fresh or dried dandelion leaves.

-

Place the plant material into a glass beaker.

-

-

Solvent Addition:

-

Add 200 mL of 70% aqueous ethanol to the beaker, ensuring the plant material is fully submerged.

-

-

Ultrasonication:

-

Use a probe-type sonicator (e.g., UP200Ht with S26d14 sonotrode).

-

Set the sonicator to 100% amplitude and 100% cycle.

-

Insert the ultrasonic probe into the beaker, ensuring it is submerged but not touching the beaker walls or bottom.

-

To prevent thermal degradation of the compounds, place the beaker in an ice water bath and monitor the temperature using a sensor.

-

Sonicate for a predetermined time (e.g., 15 minutes), moving the sonotrode slowly through the mixture to ensure even exposure.[4]

-

-

Filtration:

-

After sonication, filter the mixture through filter paper to separate the liquid extract from the solid plant residue.

-

-

Solvent Removal (Optional):

-

For a concentrated extract, remove the solvent using a rotary evaporator or vacuum evaporator.

-

-

Storage:

-

Store the final extract in a dark glass bottle at a low temperature to preserve the bioactive compounds.

-

Quantification of Taraxinic Acid Derivatives by High-Performance Liquid Chromatography (HPLC)

Exemplary HPLC Parameters for Analysis of Dandelion Extracts:

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used to separate the complex mixture of compounds in a plant extract. A common mobile phase consists of:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 1‰ phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: An example of a gradient program could be:

-

Start with a low percentage of Solvent B (e.g., 5-10%).

-

Gradually increase the percentage of Solvent B over a period of 20-40 minutes to elute compounds with increasing hydrophobicity.

-

Include a wash step with a high percentage of Solvent B to clean the column.

-

Return to the initial conditions for column re-equilibration.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection:

-

DAD: Monitor at a wavelength appropriate for sesquiterpene lactones (e.g., around 210-230 nm).

-

MS: Use electrospray ionization (ESI) in either positive or negative mode, depending on the compound's ability to be ionized.

-

-

Quantification: Create a calibration curve using a purified standard of the target compound (e.g., taraxinic acid β-D-glucopyranosyl ester).

Signaling Pathways and Biological Activities

Recent research has begun to elucidate the molecular mechanisms through which the sesquiterpene lactones from dandelion exert their biological effects. Two notable pathways are the activation of the Nrf2 antioxidant response and the induction of differentiation in cancer cells.

Biosynthesis of Guaianolide Sesquiterpene Lactones in Asteraceae

The bitter sesquiterpene lactones in dandelion belong to the guaianolide class. Their biosynthesis in plants of the Asteraceae family follows a complex pathway starting from the general isoprenoid pathway.

Caption: Biosynthesis of guaianolide sesquiterpenes in Asteraceae.

Activation of the Nrf2 Signaling Pathway by Taraxinic Acid β-D-glucopyranosyl Ester

Taraxinic acid β-D-glucopyranosyl ester (TA-G) has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the cellular antioxidant response.[7]

Caption: Activation of the Nrf2 pathway by TA-G.

Induction of Differentiation in HL-60 Leukemia Cells by Taraxinic Acid

Taraxinic acid has demonstrated the ability to induce differentiation in human promyelocytic leukemia (HL-60) cells, suggesting its potential as an anti-cancer agent. This process involves the regulation of key cell cycle proteins.[8][9]

Caption: Taraxinic acid-induced differentiation of HL-60 cells.

Conclusion

The bitter compounds of Taraxacum officinale, once broadly referred to as "this compound," are now understood to be a diverse group of sesquiterpene lactones with significant biological activities. Taraxinic acid and its derivatives are key players in the antioxidant and anti-proliferative effects observed with dandelion extracts. This technical guide provides a foundational understanding of the natural occurrence, quantification, and mechanisms of action of these compounds, offering a valuable resource for the scientific community to further explore their therapeutic potential. Future research should focus on the development of standardized analytical methods and further elucidation of the complex pharmacological activities of these promising natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. dandelion taraxacum officinale: Topics by Science.gov [science.gov]

- 3. hielscher.com [hielscher.com]

- 4. aidic.it [aidic.it]

- 5. keypublishing.org [keypublishing.org]

- 6. Characterization of phenolic acids and flavonoids in dandelion (Taraxacum officinale WEB. ex WIGG.) root and herb by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Taraxinic acid, a hydrolysate of sesquiterpene lactone glycoside from the Taraxacum coreanum NAKAI, induces the differentiation of human acute promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Taraxacum Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taraxacum, commonly known as dandelion, encompasses over 2500 species and has a long history of use in traditional medicine across Europe, Asia, and the Americas.[1][2][3] Traditionally, it has been employed for its diuretic, hepatoprotective, anti-inflammatory, and detoxifying properties.[2][3] Modern pharmacological research has begun to validate these traditional uses, revealing a complex interplay of bioactive compounds that modulate various physiological pathways. This technical guide provides a comprehensive overview of the pharmacological profile of Taraxacum species, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Phytochemical Composition

Taraxacum species are rich in a diverse array of bioactive compounds, the concentrations of which can vary depending on the plant part, ecotype, and processing methods.[4][5] The primary classes of phytochemicals include phenols, flavonoids, terpenoids, and sesquiterpene lactones.[6][7][8]

Table 1: Quantitative Phytochemical Analysis of Taraxacum officinale

| Plant Part | Phytochemical | Concentration | Reference |

| Shade-Dried Leaves | Total Phenols | 5833.12 ± 4.222 mg/100g | [5] |

| Shade-Dried Leaves | Total Flavonoids | 188.84 ± 0.019 mg/100g | [5] |